molecular formula C8H5FN2O2 B1333273 3-Fluoro-4-nitrophenylacetonitrile CAS No. 503315-75-1

3-Fluoro-4-nitrophenylacetonitrile

Cat. No. B1333273
M. Wt: 180.14 g/mol
InChI Key: MWYMXAMNWIADMW-UHFFFAOYSA-N
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Description

3-Fluoro-4-nitrophenylacetonitrile is a chemical compound with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 . It is used in various scientific research due to its unique properties, making it suitable for applications in organic synthesis, medicinal chemistry, and material science.


Molecular Structure Analysis

The linear formula of 3-Fluoro-4-nitrophenylacetonitrile is C8H5FN2O2 . The InChI key is provided in the search results, which is a unique identifier for chemical substances, intended to facilitate their lookup in databases .


Physical And Chemical Properties Analysis

3-Fluoro-4-nitrophenylacetonitrile is a solid at room temperature .

Scientific Research Applications

1. Fluorogenic Derivatization in Analytical Chemistry

3-Fluoro-4-nitrophenylacetonitrile and its derivatives have been used in analytical chemistry, particularly in the fluorogenic derivatization of catecholamines and their metabolites for enhanced detection and analysis. For instance, a study explored the use of 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic derivatization reagent for the analysis of catecholamines, leading to the formation of stable derivatives suitable for high-performance liquid chromatography (HPLC) analysis (Zhu, Shaw, & Barrett, 2003).

2. Synthetic Applications in Organic Chemistry

The compound also finds application in the synthesis of various organic molecules. For example, a study on the solid-phase synthesis of N-hydroxyindoles and benzo[c]isoxazoles involved the reaction of carbon nucleophiles with resin-bound 4-fluoro-3-nitrobenzoic acid, leading to the formation of biologically significant compounds (Stephensen & Zaragoza, 1999).

3. Application in Molecular Docking and Biological Studies

The compound has also been explored in the context of molecular docking and biological evaluations. For instance, 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, a derivative, has been synthesized and evaluated as a potential inhibitor of hepatitis B, showcasing the compound's utility in medicinal chemistry and drug design (Ivachtchenko et al., 2019).

4. Photophysical Studies and Interaction with Metal Ions

Studies have also delved into the photophysical properties of nitrobenzoxadiazole-based systems, which are analogs of 3-Fluoro-4-nitrophenylacetonitrile. These studies are crucial in understanding the interaction of these compounds with metal ions, which has implications in the development of novel fluorescent materials and sensors (Das et al., 2012).

Safety And Hazards

The safety information provided indicates that 3-Fluoro-4-nitrophenylacetonitrile is potentially harmful if ingested . The hazard statements include H302, which corresponds to 'Harmful if swallowed’ .

properties

IUPAC Name

2-(3-fluoro-4-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-7-5-6(3-4-10)1-2-8(7)11(12)13/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYMXAMNWIADMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379164
Record name 3-Fluoro-4-nitrophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-nitrophenylacetonitrile

CAS RN

503315-75-1
Record name 3-Fluoro-4-nitrophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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